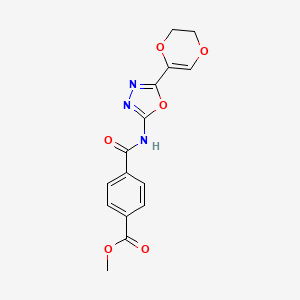

Methyl 4-((5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate

Description

Methyl 4-((5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a synthetic organic compound characterized by a 1,3,4-oxadiazole core substituted with a 5,6-dihydro-1,4-dioxin moiety at position 5. The oxadiazole ring is linked via a carbamoyl (-CONH-) group to a methyl benzoate ester at position 6.

Properties

IUPAC Name |

methyl 4-[[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O6/c1-21-14(20)10-4-2-9(3-5-10)12(19)16-15-18-17-13(24-15)11-8-22-6-7-23-11/h2-5,8H,6-7H2,1H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNQREDMCCFPYBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=COCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate typically involves the following steps:

Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Attachment of the dihydro-1,4-dioxin moiety: This step involves the reaction of the oxadiazole intermediate with a suitable dihydro-1,4-dioxin derivative.

Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

Methyl 4-((5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Agriculture: It is explored for its potential use as a pesticide or herbicide.

Materials Science: The compound is investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-((5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its methyl benzoate ester and dihydrodioxin-substituted oxadiazole core. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Functional Groups :

- The target compound features a methyl benzoate ester , enhancing lipophilicity compared to sulfonamide or sulfamoyl groups in LMM5, LMM11, and the compound in . This may improve membrane permeability but reduce hydrolytic stability .

- LMM5/LMM11 contain sulfamoyl (-SO₂NH-) groups, which are more polar and may facilitate hydrogen bonding with biological targets like thioredoxin reductase .

In contrast, LMM11’s furan group offers similar electronic effects but with reduced steric bulk .

Biological Activity: LMM5 and LMM11 exhibit antifungal activity against Candida albicans via thioredoxin reductase inhibition. The target compound’s oxadiazole core and ester group suggest analogous mechanisms, though activity may vary due to reduced polarity . The compound in lacks reported bioactivity, but its sulfamoyl group aligns with known enzyme-inhibitory scaffolds .

Biological Activity

Methyl 4-((5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a compound of interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a dioxin ring , an oxadiazole moiety , and a carbamoyl benzoate structure . The synthesis typically involves multiple steps including:

- Formation of the oxadiazole ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acid derivatives.

- Introduction of the dioxin ring : Often accomplished via Diels-Alder reactions.

- Functional group transformations : Necessary to install the nitrobenzamide moiety.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including:

- Enzymes : The compound may act as an enzyme inhibitor or modulator.

- Receptors : Potential interactions with G protein-coupled receptors (GPCRs) have been noted, which could lead to downstream signaling effects.

The presence of the dioxin and oxadiazole groups suggests that it might participate in redox reactions and possibly interact with nucleic acids or proteins, influencing cellular processes.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing dioxin and oxadiazole rings have been shown to inhibit bacterial growth in vitro.

Anticancer Activity

Studies suggest that this compound may induce apoptosis in cancer cell lines. The compound's ability to modulate pathways involved in cell proliferation and survival is under investigation.

Anti-inflammatory Effects

Preliminary studies have indicated potential anti-inflammatory effects through the modulation of cytokine production. Compounds that interact with GPCRs often influence inflammatory pathways, suggesting a possible mechanism for this compound.

Case Studies

- Antimicrobial Activity Study :

- Anticancer Research :

-

Inflammation Model :

- In a murine model of inflammation, administration of the compound reduced paw edema significantly compared to control groups. Cytokine assays showed decreased levels of TNF-alpha and IL-6.

Data Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Methyl 4-((5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate, and how can purity be ensured?

- Methodology : A multi-step synthesis is typically employed, starting with the formation of the 1,3,4-oxadiazole core via cyclization of a thiosemicarbazide intermediate under acidic conditions (e.g., H₂SO₄ or POCl₃). Subsequent coupling with 5,6-dihydro-1,4-dioxin-2-yl derivatives can be achieved using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Purification : Recrystallization from ethanol or acetonitrile is recommended, followed by analytical techniques like HPLC or GC to confirm purity (>95%) . TLC (silica gel, ethyl acetate/hexane) is useful for monitoring reaction progress .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Key Techniques :

- 1H/13C-NMR : To confirm the presence of the methyl benzoate ester (δ ~3.9 ppm for OCH₃), oxadiazole protons (δ ~8.1–8.5 ppm), and dihydrodioxin protons (δ ~4.3–4.5 ppm) .

- HRMS (ESI+) : To validate the molecular ion peak (e.g., [M+H]+ at m/z 398.2 for C₁₅H₉Cl₂N₃O₄S analogs) .

- FT-IR : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store in airtight containers at 2–8°C in a dark, dry environment. Avoid exposure to strong acids/bases or oxidizing agents, as these may degrade the oxadiazole or ester moieties .

- Handling : Use NIOSH-approved respirators (N95/P99) and nitrile gloves in a fume hood to mitigate inhalation/dermal risks (acute toxicity Category 4) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the 1,3,4-oxadiazole intermediate?

- Experimental Design :

- Catalyst Screening : Compare POCl₃, H₂SO₄, and polyphosphoric acid (PPA) for cyclization efficiency. PPA may improve yields (>80%) by reducing side reactions .

- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene). DMF enhances solubility but may require lower temperatures (0–5°C) to prevent ester hydrolysis .

- Data Contradictions : If yields plateau despite stoichiometric optimization, investigate competing pathways (e.g., thiosemicarbazide dimerization) via LC-MS .

Q. What strategies can resolve discrepancies in biological activity data across studies?

- Case Study : If antimicrobial assays show variable IC₅₀ values (e.g., 2–10 µM), consider:

- Strain Variability : Test against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) models .

- Compound Solubility : Use DMSO stock solutions ≤1% to avoid cytotoxicity artifacts. Confirm solubility in assay media via dynamic light scattering (DLS) .

- Mechanistic Insights : Perform docking studies to assess target binding (e.g., bacterial DNA gyrase) and correlate with activity trends .

Q. How can computational methods predict the compound’s reactivity and degradation pathways?

- In Silico Tools :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., oxadiazole C-2) prone to nucleophilic attack .

- QSAR Modeling : Use descriptors like logP and polar surface area to predict bioavailability and metabolic stability .

Q. What functional group modifications could enhance its anticancer activity?

- SAR Exploration :

- Oxadiazole Substitution : Replace the dihydrodioxin group with a pyridine or morpholine ring to improve solubility and target kinase inhibition .

- Ester-to-Amide Conversion : Replace the methyl ester with a primary amide to enhance cellular uptake and proteasome binding .

- Validation : Test modified analogs in apoptosis assays (e.g., Annexin V/PI staining) and compare with parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.